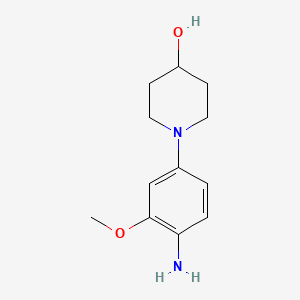

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Übersicht

Beschreibung

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound this compound interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing the HIV-1 virus from entering the cell . The antagonistic activity of the compound has been evaluated using a ligand-induced calcium mobilization assay .

Biochemical Pathways

The action of this compound affects the HIV-1 entry pathway. By blocking the CCR5 receptor, it prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound was obtained via an efficient synthetic route and characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells. This is achieved by its antagonistic activity on the CCR5 receptor . Several derivatives of the compound had promising antagonistic activity, with one being particularly potent with an IC 50 of 1.28 μ M .

Biologische Aktivität

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a compound featuring a piperidine ring substituted with an amino group and a methoxyphenyl moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique structure allows it to interact with multiple biological pathways, making it a candidate for drug development.

Biological Activity Overview

This compound has been studied for its potential in various therapeutic areas, particularly in neuropharmacology and antiviral activity.

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticholinesterase activity. Anticholinesterase agents are crucial in treating neurodegenerative diseases like Alzheimer’s disease. A study demonstrated that piperidine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to enhanced cognitive function in animal models .

2. Antiviral Activity

The compound has shown promise in antiviral applications. In vitro studies have assessed its efficacy against Dengue virus (DENV), revealing that certain analogs display dose-dependent inhibition of DENV infection. The effective concentration (EC50) values ranged from 0.18 to 6.38 μM, indicating a potential role in antiviral therapy .

Table 1: Biological Activity Summary

| Activity Type | Target | EC50 (μM) | Kd (μM) | Reference |

|---|---|---|---|---|

| Antiviral | DENV | 0.18 - 6.38 | 0.97 | |

| AChE Inhibition | Human AChE | <0.0352 | N/A | |

| BuChE Inhibition | Human BuChE | N/A | N/A |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels by inhibiting enzymes like AChE and BuChE. This modulation enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits.

Eigenschaften

IUPAC Name |

1-(4-amino-3-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRKSIZPNZPJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722558 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-87-3 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.